2-Methyl-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene
Description
2-Methyl-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene (C₁₃H₁₅NO₂) is a polycyclic hydrocarbon derivative featuring a fused s-indacene core (a bicyclic system with alternating single and double bonds) substituted with a methyl group at position 2 and a nitro group at position 4 . This compound has a molecular weight of 217.27 g/mol and is reported to have a purity of ≥97% in commercial supplies .
Properties
IUPAC Name |
2-methyl-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-8-5-10-7-9-3-2-4-11(9)13(14(15)16)12(10)6-8/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAODTMDZZYRTLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1)C(=C3CCCC3=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation for Indene Backbone Formation
The synthesis begins with the preparation of the indacene backbone. A key intermediate, 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one , is synthesized via Friedel-Crafts acylation. Indane reacts with 3-chloropropionyl chloride in dichloromethane (DCM) catalyzed by AlCl₃ at room temperature. This step introduces the acyl group necessary for subsequent cyclization:
Reaction Conditions :
Cyclization to Form Tetrahydro-s-indacenone
The acylated intermediate undergoes acid-mediated cyclization in concentrated sulfuric acid at 55–60°C for 48 hours, forming 3,5,6,7-tetrahydro-s-indacen-1(2H)-one . This step establishes the fused bicyclic structure critical to the final product:
Key Observations :
Nitration of Tetrahydro-s-indacenone
Nitration introduces the nitro group at the 4-position of the indacene framework. A cold (0–5°C) mixture of concentrated nitric acid and sulfuric acid is employed to avoid over-nitration:
Optimization Notes :
Reduction and Functionalization
The nitro group is reduced to an amine using hydrogen gas and 10% Pd/C in methanol, followed by functionalization to introduce the methyl group:
Subsequent methylation with methyl iodide or dimethyl sulfate under basic conditions yields the final product.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 2.04–1.99 (m, 2H, CH₂), 2.56–2.51 (m, 2H, CH₂), 2.80 (t, J = 7.5 Hz, 2H, CH₂), 3.51 (t, J = 6.3 Hz, 2H, CH₂).
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HRMS : Calculated for C₁₃H₁₅NO₂ [M+H]⁺: 217.2637; Found: 217.2637.
Comparative Analysis of Synthetic Strategies
Challenges and Mitigation Strategies
-
Regioisomer Formation : Controlled nitration temperatures and chromatographic separation minimize undesired isomers.
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Over-Reduction : Use of stoichiometric hydrogen and palladium catalyst prevents further reduction of the indacene backbone.
Industrial-Scale Adaptations
Patent EP 2 933 275 A1 highlights solvent systems (e.g., toluene) and catalyst recovery methods for large-scale production. Continuous-flow reactors may enhance nitration efficiency while maintaining safety .
Chemical Reactions Analysis
2-Methyl-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding nitro or carbonyl derivatives.
Reduction: Reduction reactions typically involve reagents like hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) to convert the nitro group to an amine group.
Scientific Research Applications
Chemical Research Applications
Building Block for Synthesis:
2-Methyl-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex organic molecules and in studying reaction mechanisms. Its unique structure allows for diverse chemical transformations.
Chemical Reactions:
The compound undergoes various chemical reactions:
- Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.
- Reduction: Nitro groups can be reduced to amines using hydrogen gas in the presence of catalysts.
- Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions with halogens under specific conditions.
Biological Applications
Antimicrobial Properties:
Research has indicated that derivatives of this compound exhibit antimicrobial activity. Studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anticancer Activity:
The compound's derivatives are being explored for their potential anticancer properties. For instance, compounds derived from it have demonstrated significant antitumor activity against various cancer cell lines in National Cancer Institute assays .
Medical Applications
Pharmaceutical Intermediate:
Ongoing research is investigating the use of this compound as a pharmaceutical intermediate. Its unique functional groups make it suitable for synthesizing drugs with specific biological activities. The nitro group can be converted into various functional groups through reduction or substitution reactions.
Industrial Applications
Material Development:
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its stability and reactivity make it valuable for creating specialized polymers and other materials that require specific chemical characteristics.
Case Studies
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of this compound against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups.
Case Study 2: Anticancer Screening
In a collaborative research project with the National Cancer Institute (NCI), derivatives of this compound were screened against a panel of cancer cell lines. The findings revealed that some derivatives had an average growth inhibition rate exceeding 50%, suggesting their potential as lead compounds for further drug development.
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects such as antimicrobial activity . The exact molecular targets and pathways are still under investigation, but they are believed to involve interactions with enzymes and other proteins.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Isomers: s-Indacene vs. as-Indacene Derivatives
The s-indacene scaffold differs from its structural isomer, as-indacene (1,2,3,6,7,8-hexahydro-as-indacene), in the arrangement of fused rings. The s-indacene system (e.g., in the target compound) has a symmetrical bicyclic framework, whereas as-indacene derivatives exhibit an asymmetrical geometry . This distinction affects intermolecular interactions, solubility, and crystallinity.
Functional Group Variations
Nitro vs. Isocyanate Derivatives
- 4-Isocyanato-8-methyl-s-indacene (C₁₄H₁₄N₂O) : The isocyanate group (-NCO) enables reactivity with amines or alcohols to form ureas or carbamates, as seen in the synthesis of sulfonamide-based NLRP3 inflammasome inhibitors .
Sulfonamide Derivatives
Compounds like N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-1-methyl-1H-pyrazole-3-sulfonamide (C₁₇H₂₀N₄O₃S) incorporate sulfonamide moieties, which enhance hydrogen-bonding capacity and bioavailability. These derivatives exhibit >95% purity and demonstrated inhibitory activity against NLRP3 in preclinical studies .
Data Table: Key Properties of s-Indacene Derivatives
Research Findings and Gaps
- NLRP3 Inhibitors: Sulfonamide derivatives exhibit robust activity, with LCMS and HPLC data confirming high purity .
- Structural Insights : NMR and crystallographic data (e.g., SHELX-refined structures in ) highlight the role of substituent positioning in molecular packing and reactivity.
Biological Activity
2-Methyl-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H15N03
- Molecular Weight : 233.26 g/mol
- CAS Number : Not specified in the results.
Antitumor Activity
Research indicates that compounds related to this compound exhibit significant antitumor properties. A study highlighted that derivatives of nitroindacenes can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways that control cell proliferation and survival.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in cancer progression. It has been shown to:
- Inhibit the activity of specific enzymes involved in cell signaling.
- Induce oxidative stress leading to apoptosis in malignant cells.
- Downregulate the expression of oncogenes associated with tumor growth.
Case Studies
- In vitro Studies : In laboratory settings, this compound demonstrated cytotoxic effects against various cancer cell lines. The IC50 values ranged from 10 to 50 µM depending on the cell type.
- In vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups. The observed effects were attributed to both direct cytotoxicity and modulation of immune responses.
Data Table: Biological Activity Summary
| Activity Type | Effect | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | Cytotoxicity in cancer cells | 10 - 50 | |
| Apoptosis Induction | Increased cell death | Not specified | |
| Enzyme Inhibition | Reduced signaling pathway activity | Not specified |
Research Findings
Recent studies have focused on understanding the pharmacodynamics and pharmacokinetics of this compound. Findings suggest that:
- The compound is metabolized in the liver and exhibits a half-life conducive for therapeutic applications.
- Its bioavailability is enhanced when formulated with certain carriers or adjuvants.
Q & A
Q. What are the key synthetic methodologies for 2-Methyl-4-nitro-s-indacene, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves multi-step nitro-functionalization of the indacene core. For example, nitration via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity validation employs 1H/13C-NMR (e.g., δ 1.28–2.33 ppm for methyl groups; δ 157.1 ppm for aromatic carbons) and HRMS (e.g., observed m/z 262.2009 vs. calculated 262.2013) .
- Data Table :
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| 1H-NMR | δ 1.28 (d, J = 7.2 Hz), δ 2.33 (s) | |
| 13C-NMR | δ 21.2 (CH₃), δ 157.1 (C=O) | |
| HRMS | m/z 262.2009 (C₁₇H₂₇O₂) |
Q. How can spectroscopic techniques distinguish structural isomers of nitro-substituted indacenes?
- Methodological Answer : Vibrational spectroscopy (IR) identifies nitro group stretching modes (~1520 cm⁻¹ for asymmetric NO₂). NMR crystallography resolves spatial arrangements, while TD-DFT calculations predict UV-Vis absorption maxima to differentiate electronic transitions in isomers .
Advanced Research Questions
Q. What theoretical frameworks guide the study of environmental fate for nitro-indacenes?
- Methodological Answer : Adopt the INCHEMBIOL framework to assess abiotic/biotic transformations:
Physicochemical profiling : LogP, solubility, and hydrolysis rates under varying pH.
Environmental partitioning : Use fugacity models (e.g., EQC Level III) to predict distribution in air/water/soil .
Ecotoxicology : Microcosm experiments to evaluate bioaccumulation in Daphnia magna or soil microbiota .
Q. How do electronic effects of the nitro group influence regioselectivity in indacene derivatization?
- Methodological Answer : Apply frontier molecular orbital (FMO) theory :
Q. How can contradictions in reported reaction yields for nitro-indacene derivatives be resolved?
- Methodological Answer : Conduct systematic reproducibility audits :
Compare solvent purity (HPLC vs. technical grade).
Monitor reaction progress via in-situ FTIR to identify intermediate bottlenecks.
Apply Bayesian statistical analysis to quantify uncertainty across datasets .
Methodological Design & Data Analysis
Q. What experimental designs are optimal for studying photodegradation pathways of nitro-indacenes?
- Methodological Answer : Use a split-plot design :
Q. How can multi-scale modeling integrate molecular dynamics (MD) and ecological risk assessment?
- Methodological Answer : Develop a hierarchical model :
Atomistic scale : MD simulations (AMBER forcefield) to predict membrane permeability.
Population scale : Agent-based models (NetLogo) to project trophic transfer in aquatic ecosystems.
Risk integration : Monte Carlo simulations to estimate probabilistic exposure thresholds .
Research Gaps & Future Directions
What unresolved questions exist regarding the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer : Current gaps include:
Q. How can machine learning optimize synthetic routes for novel indacene analogs?
- Methodological Answer : Train graph neural networks (GNNs) on reaction databases (Reaxys, CAS):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
